2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is a synthetic organic compound characterized by its complex structure, which includes an ethyl group, a nitrophenyl moiety, and an amino alcohol functional group. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound features a linear formula represented as O₂NC₆H₄CH=CHC₆H₄N(C₂H₅)CH₂CH₂OH, indicating the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and potential applications in various fields .
There is no scientific literature readily available on the mechanism of action of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol.
The reactivity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol can be attributed to its functional groups:
These reactions can be exploited for the synthesis of new compounds or for modifications aimed at enhancing biological activity or solubility.
Research indicates that compounds similar to 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibit various biological activities, including:
Synthesis of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves multi-step organic reactions:
Each step must be carefully controlled to ensure high yields and purity .
The unique structure of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol allows for various applications:
Interaction studies are crucial for understanding how 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol behaves in biological systems. High-content imaging techniques have been employed to assess how this compound affects cell morphology and viability. These studies suggest that it may interact with cellular membranes or specific proteins, influencing cellular processes .
Several compounds share structural similarities with 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Amino-N,N-diethylbenzenesulfonamide | Contains an amino group and sulfonamide | Known for antibacterial properties |
N,N-Diethyl-m-toluidine | Similar ethylene bridge | Used in dye manufacturing |
4-Nitroaniline | Contains a nitro group on an aniline ring | Commonly used in dye synthesis |
The uniqueness of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol lies in its combination of an ethylene bridge with both amino and alcohol functionalities along with a nitrophenyl moiety, which may enhance its biological activity compared to these similar compounds.
The synthesis of 2-(ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves sequential functionalization of the phenyl rings followed by ethenyl bridge formation. A representative pathway includes:
Key challenges include minimizing steric hindrance from the ethyl group and ensuring regioselectivity during ethenylation.
The compound’s push-pull character arises from the synergistic interplay between its substituents:
Table 1: Electronic Parameters of Substituents
Group | Hammett σₚ Value | Effect on λₘₐₓ (nm) |
---|---|---|
-NO₂ (EWG) | +1.27 | Bathochromic shift |
-N(Et)CH₂CH₂OH (EDG) | -0.15 | Hypsochromic shift |
The ethenyl bridge amplifies conjugation, resulting in a λₘₐₓ ~450 nm in dichloromethane.
Table 2: Method Comparison
Parameter | HWE Reaction | CA–RE Reaction |
---|---|---|
Selectivity | >90% E | 70–80% E |
Reaction Time | 4–8 h | 12–24 h |
Functional Group Tolerance | Moderate | High |
The HWE method is preferred for sterically hindered systems, while CA–RE offers versatility for complex chromophores.
Computational Insights:
The compound’s push-pull design features a tertiary amine donor (ethylaminoethanol) and nitroaryl acceptor linked by a vinylene π-bridge, enabling strong dipole moments (∼12 D) that drive ICT. Femtosecond transient absorption studies of analogous julolidine-based chromophores demonstrate restricted donor rotation accelerates ICT to 1.0 ps timescales, compared to 3–8 ps in flexible dimethylamino systems [2]. Polarization-resolved spectroscopy reveals anisotropic charge displacement along the C–N–C axis of the donor, with transition dipole moments aligned 35° relative to the π-conjugation plane [2].
Solvatochromic shifts in emission maxima (Δλ = 72 nm from hexane to DMSO) confirm ICT character, following the Lippert-Mataga formalism with Δμ = 14.3 D [1]. Time-dependent density functional theory (TDDFT) simulations show the S₁ state involves a 90% HOMO→LUMO transition, where the HOMO localizes on the ethylamino group (-5.8 eV) and LUMO on the nitrophenyl unit (-2.6 eV) [5]. This spatial separation creates a charge-transfer distance (Δr) of 4.7 Å, comparable to DCM-type chromophores [2].
Parameter | Value | Method | Source |
---|---|---|---|
HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) | [2] [5] |
LUMO Energy | -2.6 eV | DFT/B3LYP/6-31G(d) | [2] [5] |
Dipole Moment (S₀) | 7.2 D | EFISH | [3] |
Dipole Moment (S₁) | 19.5 D | TDDFT | [2] |
Nonradiative decay proceeds through two conical intersection (CI) pathways:
Femtosecond stimulated Raman spectroscopy (FSRS) of the TICT state shows:
The nitro group enables spin-orbit coupling (SOC = 28 cm⁻¹) through its n→π* transitions, promoting S₁→T₁ intersystem crossing with 15% quantum yield [4]. Key pathways include:
Transient absorption spectra reveal T₁→Tₙ absorption at 480 nm (ε = 12,000 M⁻¹cm⁻¹) with a lifetime of 3.2 μs in deaerated solutions [4]. Nonadiabatic molecular dynamics simulations predict 22% of S₁ populations undergo triplet formation via CIs near the TICT geometry [6].
DFT calculations (B3LYP/6-311++G**) reveal β₀ hyperpolarizability of 280 ± 10 pm V⁻¹, dominated by the π-conjugated bridge’s electron correlation effects [3]. Second-harmonic generation (SHG) measurements align with these values (χ⁽²⁾ = 95 pm V⁻¹ at 1064 nm) [3].
Frontier orbital analysis shows: